molecular formula C19H20O2 B394861 6-Tert-butyl-4-phenylchroman-2-one

6-Tert-butyl-4-phenylchroman-2-one

Cat. No.: B394861
M. Wt: 280.4g/mol
InChI Key: FFTYNCKDAHJROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-4-phenylchroman-2-one is a chroman-2-one derivative characterized by a tert-butyl group at position 6 and a phenyl substituent at position 4 of the chroman-2-one core. Chroman-2-ones (dihydrocoumarins) consist of a benzopyran ring system with a ketone group at position 2 and a saturated pyran ring. The tert-butyl group introduces steric bulk and hydrophobicity, while the phenyl group enhances aromatic interactions.

Properties

Molecular Formula

C19H20O2

Molecular Weight

280.4g/mol

IUPAC Name

6-tert-butyl-4-phenyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C19H20O2/c1-19(2,3)14-9-10-17-16(11-14)15(12-18(20)21-17)13-7-5-4-6-8-13/h4-11,15H,12H2,1-3H3

InChI Key

FFTYNCKDAHJROO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs of Chroman-2-one Derivatives

6-Methyl-4-phenylchroman-2-one
  • Molecular Formula : C₁₆H₁₄O₂
  • Molecular Weight : 238.28 g/mol
  • Key Differences: The methyl group at position 6 is less sterically hindered compared to the tert-butyl group in the target compound.
6-Tert-butyl-4-hydroxy-pyran-2-one
  • Molecular Formula : C₉H₁₂O₃
  • Molecular Weight : 168.19 g/mol
  • Key Differences: Core structure is a pyran-2-one (unsaturated six-membered ring with one oxygen), lacking the fused benzene ring present in chroman-2-ones. Applications: Hydroxyl groups often enhance solubility but may reduce bioavailability due to rapid excretion .

Coumarin (Chromen-4-one) Derivatives

6-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
  • Molecular Formula : C₁₆H₁₁BrO₃
  • Molecular Weight : 331.16 g/mol
  • Key Differences: Unsaturated chromen-4-one core (coumarin) vs. saturated chroman-2-one. Methoxyphenyl group at position 2 alters electronic properties compared to the phenyl group at position 4 in the target compound. Implications: Bromine may enhance reactivity in synthesis or confer distinct biological activity (e.g., anticancer or antimicrobial) .
5,7-Dimethoxy-2-methyl-chromen-4-one
  • Molecular Formula: Not explicitly provided (estimated C₁₂H₁₂O₄).
  • Key Differences :
    • Methoxy groups at positions 5 and 7 increase electron density and steric bulk.
    • Methyl group at position 2 vs. tert-butyl at position 6 in the target compound.
    • Applications : Methoxy-substituted coumarins are common in natural products (e.g., fraxetin) with antioxidant and anti-inflammatory properties .

Physicochemical and Functional Comparisons

Compound Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties
6-Tert-butyl-4-phenylchroman-2-one Chroman-2-one tert-butyl (6), phenyl (4) ~266.3 (estimated) High hydrophobicity, steric hindrance
6-Methyl-4-phenylchroman-2-one Chroman-2-one methyl (6), phenyl (4) 238.28 Moderate steric effects, lower hydrophobicity
6-Tert-butyl-4-hydroxy-pyran-2-one Pyran-2-one tert-butyl (6), hydroxyl (4) 168.19 Polar, hydrogen-bond donor
6-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one Chromen-4-one bromo (6), methoxyphenyl (2) 331.16 Electrophilic reactivity, aromatic tuning

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.